molecular formula C20H19N3O2 B2696729 4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide CAS No. 439120-81-7

4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2696729
CAS No.: 439120-81-7
M. Wt: 333.391
InChI Key: AVQLPXLOISNVBA-UHFFFAOYSA-N
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Description

4-(2-Phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide ( 439120-81-7) is a synthetic small molecule with a molecular formula of C20H19N3O2 and a molecular weight of 333.39 g/mol. This compound features a pyrrole-2-carboxamide core, a scaffold recognized in medicinal chemistry for its diverse biological potential . The structure is further functionalized with a phenylacetyl group at the 4-position of the pyrrole ring and an N-[2-(pyridin-2-yl)ethyl] side chain, making it a valuable intermediate for pharmaceutical research and the development of novel bioactive molecules . The pyrrole-2-carboxamide moiety is a privileged structure in drug discovery. Compounds based on this core have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic properties . Furthermore, pyrrole derivatives occur naturally and can be formed in biological systems, such as through Maillard reaction processes, indicating their relevance in biochemical research . This particular compound is supplied For Research Use Only and is strictly intended for laboratory applications. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2-phenylacetyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(12-15-6-2-1-3-7-15)16-13-18(23-14-16)20(25)22-11-9-17-8-4-5-10-21-17/h1-8,10,13-14,23H,9,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQLPXLOISNVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced via Friedel-Crafts acylation, where benzyl chloride reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyridin-2-yl Ethyl Group: This step involves the reaction of the pyrrole derivative with 2-bromoethylpyridine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkanes, amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrrole and pyridine derivatives.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The pyrrole and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The phenylacetyl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name (CAS/ID) Structural Variations Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound 4-(2-phenylacetyl), N-[2-(pyridin-2-yl)ethyl] 333.39 Potential kinase inhibitor (inferred from pyrrole-carboxamide core) N/A (hypothesized)
N-(3-methoxypropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide (477870-54-5) N-(3-methoxypropyl) substituent 300.36 Higher solubility due to methoxy group; ≥97% purity
N,N-Dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide (338403-34-2) N,N-dimethyl substituent 256.30 Reduced steric hindrance; 95% purity
4-(Cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide (Parchem) 4-cyclohexylcarbonyl group 325.40 Increased lipophilicity; potential for enhanced membrane permeability
4-bromo-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide (1707727-59-0) 4-bromo substitution 297.13 Bromine as a leaving group; synthetic intermediate
Compound 220 (CK1δ inhibitor) Linked to fluorophenyl-imidazole-pyridin group 529.59 CK1δ inhibition; fluorinated for metabolic stability

Key Observations

Substituent Effects on Solubility and Binding: The pyridinylethyl group in the target compound may enhance binding to enzymes/receptors via pyridine’s nitrogen lone pair, compared to the methoxypropyl () or dimethyl () groups, which prioritize solubility over target interaction .

Synthetic Complexity :

  • Brominated analogs () serve as intermediates for further functionalization, while the target compound’s synthesis likely requires precise coupling steps to retain pyridine orientation .

Biological Activity :

  • Pyrrole-carboxamide derivatives are recurrent in kinase inhibition (e.g., CK1δ in ) . The target compound’s pyridine moiety may align with kinase ATP-binding pockets, similar to Compound 220’s fluorophenyl-imidazole-pyridin motif.

Biological Activity

4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a phenylacetyl group and a pyridinyl moiety, which are critical for its biological activity. The molecular formula can be represented as C17_{17}H18_{18}N2_{2}O2_{2}.

Research indicates that compounds with similar structures exhibit various biological activities, primarily through the inhibition of specific enzymes or receptors. For example, studies on pyrrole-2-carboxamides have shown that they can inhibit the mycobacterial membrane protein MmpL3, crucial for the survival of Mycobacterium tuberculosis (Mtb) by disrupting mycolic acid biosynthesis .

Antituberculosis Activity

In a study assessing the anti-tubercular properties of related pyrrole derivatives, compounds exhibited potent activity against drug-resistant strains of Mtb. The most effective compounds demonstrated minimum inhibitory concentrations (MICs) lower than 0.016 μg/mL and low cytotoxicity (IC50_{50} > 64 μg/mL) . The SAR studies revealed that substituents on the pyrrole ring significantly influenced the potency against Mtb.

Anticancer Activity

Another area of interest is the potential anticancer activity of this compound. Similar pyrrole derivatives have been investigated for their ability to inhibit vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a pivotal role in tumor angiogenesis. The inhibition of VEGF-R2 can lead to reduced tumor growth and metastasis .

Structure-Activity Relationship (SAR)

The effectiveness of 4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide can be attributed to specific structural features. Modifications at various positions on the pyrrole ring and the introduction of electron-withdrawing groups have been shown to enhance biological activity:

Compound ModificationEffect on Activity
Addition of bulky groupsIncreased potency against Mtb
Electron-withdrawing substituentsImproved stability and efficacy
Substitution at the 4-positionCritical for maintaining activity

Case Studies

  • Study on Anti-TB Activity : A series of pyrrole derivatives were synthesized and tested against Mtb H37Rv. Compound variants with substituted phenyl groups showed significant improvements in MIC values compared to baseline compounds .
  • VEGF-R2 Inhibition : Compounds structurally similar to our target compound were tested for their ability to inhibit VEGF-R2 in vitro. Results indicated that certain substitutions led to enhanced binding affinity and selectivity towards VEGF-R2 over other kinases .

Q & A

Basic Research Questions

Q. What synthetic routes are available for 4-(2-phenylacetyl)-N-[2-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Stepwise Synthesis : Begin with the preparation of the pyrrole-2-carboxylate core via condensation reactions, followed by functionalization with 2-phenylacetyl and pyridinylethylamine groups. Use triethylamine as a base to neutralize HCl byproducts, as demonstrated in analogous sulfonamide-pyrrole syntheses .
  • Critical Parameters : Control reaction temperature (e.g., 273 K for intermediates) and solvent polarity (e.g., dichloromethane for recrystallization) to minimize side reactions . Monitor pH during aqueous workup to prevent decomposition of acid-sensitive groups.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray Crystallography : Resolve crystal packing and dihedral angles between aromatic rings (e.g., pyrrole vs. pyridine planes) to confirm stereoelectronic properties. For example, dihedral angles >50° between heterocycles suggest reduced conjugation, impacting bioactivity .
  • NMR/FTIR : Use 1^1H NMR to verify proton environments (e.g., pyrrole NH at δ 10–12 ppm) and FTIR to confirm carbonyl stretches (e.g., amide C=O at ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

  • Methodology :

  • Analog Synthesis : Modify substituents on the phenylacetyl (e.g., electron-withdrawing groups) and pyridinylethylamine (e.g., alkyl chain length) to assess effects on receptor binding. For example, replacing phenylacetyl with a sulfonamide group improved anti-inflammatory activity in related pyrrole derivatives .
  • Biological Assays : Test analogs in enzyme inhibition assays (e.g., aldose reductase for antidiabetic activity) or cell-based models (e.g., cancer cell lines for cytotoxicity) .

Q. What computational approaches are effective in predicting this compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic acyl substitutions) and optimize transition states .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., AT1_1 receptor) to identify key hydrogen bonds (e.g., pyridine N⋯H interactions) and hydrophobic contacts .

Q. How can contradictory data in biological activity across studies be systematically analyzed?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC50_{50} values) and apply multivariate statistics to identify outliers. For example, variations in cell line viability assays may arise from differences in membrane permeability .
  • Experimental Replication : Standardize protocols (e.g., solvent composition, incubation time) to isolate confounding variables .

Q. What challenges arise during scale-up synthesis, and how can reactor design address them?

  • Methodology :

  • Process Optimization : Use microreactors for exothermic reactions (e.g., acylations) to improve heat dissipation and reduce byproduct formation.
  • Separation Technologies : Implement membrane filtration or chromatography to isolate the product from polar impurities, as suggested in chemical engineering frameworks .

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